molecular formula C6H3ClN4O2 B8773560 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile

4-Amino-6-chloro-3-nitropyridine-2-carbonitrile

Cat. No.: B8773560
M. Wt: 198.57 g/mol
InChI Key: KAYQVFYDILZZJH-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-3-nitropyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, chloro, nitro, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivativesThe nitrile group can be introduced via cyanation reactions using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Scientific Research Applications

4-Amino-6-chloro-3-nitropyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitropyridine: A precursor in the synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile.

    4-Amino-2,6-dichloropyridine: Another pyridine derivative with similar functional groups.

    3-Cyanopyridine: Contains a nitrile group similar to this compound

Uniqueness

The presence of both electron-withdrawing (nitro, chloro, nitrile) and electron-donating (amino) groups allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

4-amino-6-chloro-3-nitropyridine-2-carbonitrile

InChI

InChI=1S/C6H3ClN4O2/c7-5-1-3(9)6(11(12)13)4(2-8)10-5/h1H,(H2,9,10)

InChI Key

KAYQVFYDILZZJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)C#N)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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N#C[Cu]
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Synthesis routes and methods II

Procedure details

A stirred suspension of 4-amino-2,6-dichloro-3-nitro-pyridine (17.5 g, 841 mmol) and copper (i) cyanide (15.1 g, 168.3 mmol) in 170 ml of 1-methyl-2-pyrrolidinone was lowered into an oil bath preheated to 180° C. and stirring continued for 12 minutes. The mixture was allowed to cool and diluted with ethyl acetate (700 ml) and water (700 ml) and the resultant suspension filtered. The organic layer was separated and further washed with water (500 ml) and 0.1N HCl (500 ml). The organic layer was then dried over sodium sulfate, filtered and concentrated under reduced pressure to give a brown solid which was washed with diethylether and dichloromethane to afford 4-amino-6-chloro-3-nitro-pyridine-2-carbonitrile (8 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
copper (i) cyanide
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two
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Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred suspension of 4-amino-1,6-dichloro-3-nitro-pyridine (17.5 g, 84.1 mmol) and copper (i) cyanide (15.1 g, 168.3 mmol) in 170 ml of 1-methyl-2-pyrrolidinone was lowered into an oil bath preheated to 180° C. and stirring continued for 30 minutes. The mixture was allowed to cool and diluted with ethyl acetate (700 ml) and water (700 ml) and the resultant suspension filtered. The organic layer was separated and further washed with water (500 ml) and 0.1N HCl (500 ml). The organic layer was then dried over sodium sulfate, filtered and concentrated under reduced pressure to give a brown solid which was washed with diethylether and dichloromethane to afford 4-amino-6-chloro-3-nitro-pyridine-2-carbonitrile (8 g).
Name
4-amino-1,6-dichloro-3-nitro-pyridine
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
copper (i) cyanide
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

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